Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine
Description
Historical Context and Development
Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine emerged as a compound of interest in the early 21st century, with its first documented synthesis appearing in PubChem records by 2012. Its development aligns with advancements in thiazole chemistry, particularly the Hantzsch thiazole synthesis method, which facilitates the construction of substituted thiazole cores. The compound’s structural complexity—combining a thiazole ring, phenyl group, and methylamine side chain—reflects synthetic strategies developed to optimize bioactivity in heterocyclic systems. By 2025, modifications to its synthesis routes improved yields and purity, as evidenced by updated PubChem entries.
Nomenclature and Classification within Thiazole Derivatives
The systematic IUPAC name, This compound , delineates its structure:
- A thiazole ring (positions 1,3) substituted with:
Classification :
- Core structure : 1,3-thiazole derivative.
- Subclass : Alkylamine-functionalized thiazoles.
- Molecular formula : $$ \text{C}{13}\text{H}{16}\text{N}_{2}\text{S} $$ (MW: 232.35 g/mol).
Alternative identifiers include:
| Identifier | Value | |
|---|---|---|
| CAS Registry Number | 933692-87-6 | |
| PubChem CID | 61287612 | |
| SMILES Notation | CC1=C(SC(=N1)C2=CC=CC=C2)C(C)NC |
Significance in Chemical Research
This compound serves as a versatile intermediate in medicinal and materials chemistry:
- Medicinal applications : Thiazole derivatives are explored for antimicrobial, anticancer, and metabolic disorder therapies. The ethylamine side chain enhances solubility and target binding, critical for drug design.
- Materials science : Functionalized thiazoles contribute to organic semiconductors and ligands for metal-organic frameworks.
- Synthetic utility : Its structure enables diversification via reactions at the amine group or thiazole ring, supporting library synthesis for high-throughput screening.
Current Academic Interest and Research Directions
Recent studies focus on:
- Drug discovery :
- Synthetic methodology :
- Computational studies :
Table 1: Key Research Applications of this compound
Properties
IUPAC Name |
N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-9(14-3)12-10(2)15-13(16-12)11-7-5-4-6-8-11/h4-9,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTLZINVBRVVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Alkylation
- Procedure: The thiazole ethanone intermediate undergoes reductive amination with methylamine or derivatives in the presence of reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3).
- Solvent: Methanol or dichloromethane is commonly used.
- Outcome: This yields the corresponding secondary amine with the methyl substituent on the ethyl side chain.
- Yields: Moderate to good yields (30–90%) depending on conditions and substrates.
- Reference: This method is part of a broader synthetic scheme for related amide and amine derivatives.
Amidation and Subsequent Reduction
- Procedure: A carboxylic acid intermediate is first prepared via oxidation or hydrolysis of the ethanone, then coupled with methylamine using carbodiimide coupling agents such as EDCI and HOBt in DMF.
- Follow-up: The amide can be reduced to the corresponding amine if necessary.
- Yields: Variable, often in the range of 40–70% over two steps.
- Reference: Employed in medicinal chemistry optimization of thiazole derivatives.
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination | Methylamine, NaBH(OAc)3, MeOH or DCM | 30–90 | Secondary amine formation |
| Amidation | Methylamine, EDCI, HOBt, DMF | 40–70 | Coupling of carboxylic acid intermediate |
Alternative Synthetic Routes and Optimization
Use of Protected Amines and Amino Acid Esters
- Amino acid esters such as alanine tert-butyl ester have been used to introduce chiral centers and methyl groups on the ethylamine side chain.
- Reductive amination of aldehyde intermediates with these esters, followed by deprotection and amidation, provides stereochemically defined derivatives.
- This approach enhances the control over stereochemistry and allows for further functionalization.
Solid Dispersion and Formulation Processes
- For pharmaceutical applications, the compound can be prepared as solid dispersions with carriers like microcrystalline cellulose or hydroxypropyl methylcellulose.
- These processes involve mixing the active compound with carriers under controlled conditions to improve solubility and bioavailability.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Yield (%) | Purpose/Notes |
|---|---|---|---|
| Thiazole ring formation | 3-chloro-2,4-pentanedione, thiobenzamide, EtOH, reflux 8 h | ~90 | Formation of 1,3-thiazole core |
| Reductive amination | Methylamine, NaBH(OAc)3, MeOH/DCM | 30–90 | Introduction of methylated ethylamine side chain |
| Amidation | Methylamine, EDCI, HOBt, DMF | 40–70 | Coupling of carboxylic acid intermediate |
| Use of amino acid esters | Alanine tert-butyl ester, NaBH4, acidic deprotection | 30–93 | Stereochemical control and side chain modification |
| Solid dispersion formulation | Carriers like MCC, HPMC | N/A | Pharmaceutical formulation enhancement |
Research Findings and Considerations
- The synthetic methods emphasize mild reaction conditions to preserve the integrity of the thiazole ring.
- Reductive amination using sodium triacetoxyborohydride is preferred due to its selectivity and mildness.
- Carbodiimide-mediated amidation is a robust method for coupling with methylamine.
- Stereochemical control via amino acid ester intermediates is crucial for biological activity optimization.
- Stability issues with related heterocycles have been addressed by replacing unstable rings with amide bioisosteres, reflecting the importance of chemical stability in drug development.
- The preparation methods are scalable and adaptable for pharmaceutical manufacturing, including solid dispersion techniques to improve drug delivery.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the ring.
Scientific Research Applications
Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine, also known as N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanamine, is a compound with a thiazole ring that is under investigation for diverse applications in chemistry, biology, medicine, and industry. The thiazole ring, a five-membered structure containing carbon, sulfur, and nitrogen atoms, is central to its activity.
Scientific Research Applications
Chemistry
this compound serves as a building block in synthesizing complex molecules and as a ligand in coordination chemistry.
Biology
This compound is being explored for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine
The therapeutic potential of this compound, including anti-inflammatory, neuroprotective, and antitumor activities, is under investigation.
Industry
This compound may be utilized in the development of biocides, fungicides, dyes, and chemical reaction accelerators.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions. Oxidation can form sulfoxides or sulfones, while reduction can yield dihydrothiazoles. Electrophiles can instigate substitution at the C-5 position, and nucleophiles can do the same at the C-2 position. These reactions require specific reagents and conditions, such as oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, controlled temperatures, and inert atmospheres.
Mechanism of Action
The mechanism of action of Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. They may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Key Observations :
- Phenyl vs.
- Methyl Positioning : The 4-methyl group on the thiazole ring may modulate electronic effects, influencing reactivity and metabolic stability .
- Amine Functionalization: N-methylation (vs.
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine |
|---|---|---|
| LogP (Predicted) | ~3.1 (moderate lipophilicity) | ~2.8 |
| Solubility | Low in aqueous media | Higher due to reduced aromaticity |
| Metabolic Stability | Likely stable (N-methylation) | Susceptible to oxidation at ethyl group |
Biological Activity
Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine (CAS No. 933692-87-6) is a thiazole derivative that has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its significant biological activity. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2S |
| Molecular Weight | 232.34 g/mol |
| IUPAC Name | N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanamine |
| CAS Number | 933692-87-6 |
Biological Activities
Thiazole derivatives are recognized for a variety of biological activities, including:
- Antimicrobial Activity : this compound has shown effectiveness against various microbial strains. Its mechanism involves the inhibition of enzymes critical for microbial growth and survival, making it a candidate for developing new antimicrobial agents .
- Antitumor Properties : Research indicates that thiazole derivatives can exhibit cytotoxic effects on cancer cells. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases .
- Neuroprotective Effects : Some studies suggest that thiazole derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential in neurodegenerative disease treatment .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism and cell cycle regulation in cancer cells.
- Cytokine Modulation : It has the potential to downregulate pro-inflammatory cytokines through various intracellular signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against several bacterial strains, demonstrating significant inhibitory effects comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays revealed that this compound exhibits cytotoxic effects on multiple cancer cell lines, with IC50 values indicating effective dose ranges for inducing cell death. Notably, it showed a higher selectivity index compared to conventional chemotherapeutic agents, suggesting lower toxicity to normal cells .
Q & A
Q. How can conflicting bioactivity data between assays be reconciled?
- Dose-response validation : Repeat assays with 8-point dilution series (1–100 µM) to confirm IC₅₀ trends .
- Target specificity profiling : Use kinase/GPCR panels to identify off-target effects causing variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
